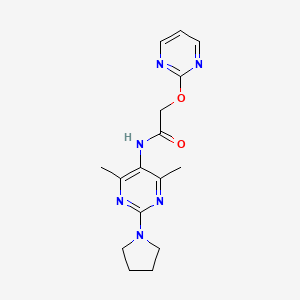

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide

Description

This compound features a pyrimidine core substituted with methyl groups at positions 4 and 6, a pyrrolidine moiety at position 2, and an acetamide side chain linked to a pyrimidin-2-yloxy group. The pyrimidinyloxy-acetamide side chain may facilitate interactions with biological targets through π-π stacking or hydrogen bonding .

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-11-14(12(2)20-15(19-11)22-8-3-4-9-22)21-13(23)10-24-16-17-6-5-7-18-16/h5-7H,3-4,8-10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVHXOBTTLWWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)COC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a pyrrolidine ring and an acetamide moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The structural complexity allows for diverse interactions with biological targets.

1. Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activity. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Similar Pyrimidine Derivative | 0.04 ± 0.01 | COX-2 inhibition |

| N-(4,6-dimethyl...) | TBD | Apoptosis induction |

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies demonstrate that it can significantly suppress COX-2 enzyme activity, a key player in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib.

Table 2: Anti-inflammatory Activity Comparison

| Compound | IC50 (μM) | Reference Drug |

|---|---|---|

| N-(4,6-dimethyl...) | 0.04 ± 0.02 | Celecoxib (0.04 ± 0.01) |

| Indomethacin | 9.17 | Standard |

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities involved in inflammatory pathways and cancer progression.

- COX Enzyme Inhibition : The compound exhibits selective inhibition of COX-2 over COX-1, which is crucial for reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

- Apoptotic Pathways : Preliminary studies suggest that the compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Study 1: In Vitro Evaluation

A study conducted on various pyrimidine derivatives showed that those similar to N-(4,6-dimethyl...) exhibited potent anti-inflammatory effects in carrageenan-induced paw edema models in rats. The effective doses were comparable to indomethacin, demonstrating significant therapeutic potential.

Case Study 2: Anticancer Activity Assessment

In another research project focusing on the anticancer properties of pyrimidine derivatives, it was found that compounds structurally related to N-(4,6-dimethyl...) inhibited the growth of several cancer cell lines with IC50 values indicating strong cytotoxicity.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Key Compounds :

N-(2-((4,6-Dimethoxy-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)acetamide (25d) Differences: Methoxy groups at positions 4 and 6 (vs. methyl) and a thioether linkage. The thioether may enhance oxidative stability but reduce polarity .

N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide Differences: A 4-fluorophenyl group replaces the pyrimidinyloxy moiety. Implications: Fluorine’s electronegativity improves binding affinity via dipole interactions.

Side Chain Modifications

Key Compounds :

1-[4,6-Dimethyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-3-(3-fluoro-4-methylphenyl)urea

- Differences : Urea linkage instead of acetamide; 3-fluoro-4-methylphenyl substituent.

- Implications : Urea groups enable stronger hydrogen bonding but may reduce oral bioavailability due to higher polarity. The fluoromethylphenyl group enhances selectivity for hydrophobic binding pockets .

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate Differences: Amino and hydroxyl groups replace methyl and pyrrolidine. Implications: Increased polarity improves aqueous solubility but may limit blood-brain barrier penetration. Crystal packing studies reveal hydrogen-bonded networks, suggesting stable solid-state formulations .

Core Structure Variations

Key Compounds :

Quinoline-based Analogues (e.g., N-(3-cyano-4-(pyrimidin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) Differences: Quinoline core instead of pyrimidine; cyano and piperidinylidene groups. Implications: The quinoline scaffold may target different enzymes (e.g., kinases). The cyano group modulates electron density, while piperidinylidene introduces rigidity .

Thiazolo[4,5-d]pyrimidin-6(7H)-yl Acetamide Derivatives Differences: Thiazolo-pyrimidine fused ring system. Sulfanyl groups in some derivatives alter metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.